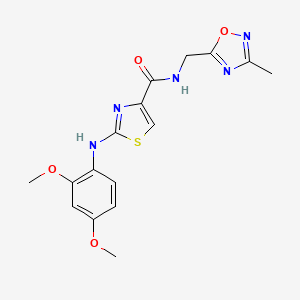

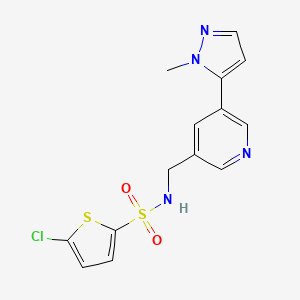

5-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

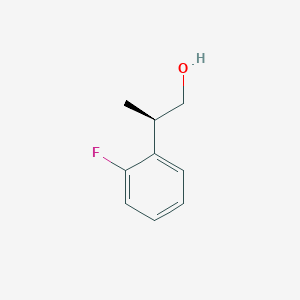

The compound “5-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, a thiophene ring, and a sulfonamide group . Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a pyridine ring, and a thiophene ring, all of which are aromatic and contribute to the compound’s stability .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the sulfonamide group could potentially undergo hydrolysis, and the aromatic rings could participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water .Applications De Recherche Scientifique

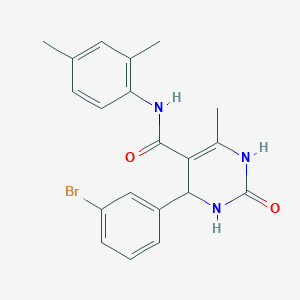

Synthesis and Antimicrobial Activity

The synthesis of new heterocyclic compounds based on sulfonamide moieties has shown promise in antimicrobial applications. For instance, studies have demonstrated the preparation of novel heterocyclic compounds incorporating sulfonamides, revealing their significant antibacterial activities. These compounds were synthesized using different active methylene compounds, leading to the creation of pyran, pyridine, and pyridazine derivatives with notable antimicrobial properties (Azab, Youssef, & El-Bordany, 2013).

Antitubercular Agents and Docking Simulations

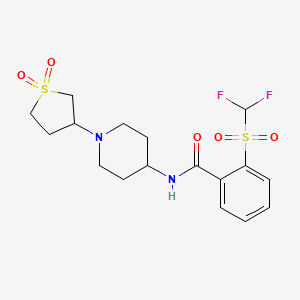

Another study focused on the synthesis of benzene sulfonamide pyrazole oxadiazole derivatives, which were evaluated for their antimicrobial and antitubercular activities. Molecular docking studies were conducted to predict the mode of action of these compounds as antitubercular agents, demonstrating their potential efficacy against tuberculosis-causing bacteria (Shingare et al., 2022).

Inhibitors of Carbonic Anhydrase

Research has also explored the compound's role as a carbonic anhydrase inhibitor. By altering the substitution pattern of the sulfonamide group, significant differences in inhibitory activity against different isoforms of carbonic anhydrase were observed. This specificity highlights the compound's potential in designing targeted inhibitors for therapeutic applications (Bozdağ et al., 2014).

Anticancer and Antimicrobial Derivatives

Further studies have synthesized novel heterocyclic sulfonamides demonstrating potent anticancer and antimicrobial activities. By integrating biologically active thiophenes, coumarins, and pyrazoles, these compounds showed significant efficacy in in vitro tests against breast cancer cell lines and various bacterial strains, underscoring their therapeutic potential (Debbabi et al., 2016).

Electronic Effects in Optically and Magnetically Active Self-assembled Structures

The introduction of electron-withdrawing sulfonamide groups into heterodimetallic structures has demonstrated unusual electronic effects, influencing both optical and magnetic properties. This research opens up new avenues for the development of materials with potential applications in sensing, imaging, and information storage (Edder et al., 2000).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

5-chloro-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O2S2/c1-19-12(4-5-17-19)11-6-10(7-16-9-11)8-18-23(20,21)14-3-2-13(15)22-14/h2-7,9,18H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBQGPQIIHGYBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B2685288.png)

![2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2685295.png)

![3-[2-(3-Chlorophenoxy)ethylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2685303.png)

![N-(Cyanomethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B2685308.png)